4-tert-Butylbenzhydrazide

描述

Systematic Nomenclature and Molecular Formula

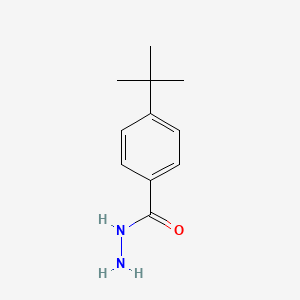

The systematic identification of 4-tert-butylbenzhydrazide follows established International Union of Pure and Applied Chemistry nomenclature conventions. The compound is formally designated as 4-tert-butylbenzohydrazide, with the systematic name being 4-(1,1-dimethylethyl)benzoic acid hydrazide. This nomenclature reflects the structural arrangement where a tert-butyl substituent occupies the para position relative to the carbohydrazide functional group on the benzene ring. The compound is also recognized under several alternative names including p-tert-butylbenzohydrazide, 4-tert-butylbenzoic hydrazide, and benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide.

The molecular formula of this compound is established as C₁₁H₁₆N₂O, indicating a composition of eleven carbon atoms, sixteen hydrogen atoms, two nitrogen atoms, and one oxygen atom. The molecular weight is precisely determined as 192.2575 daltons according to National Institute of Standards and Technology data. The Chemical Abstracts Service registry number 43100-38-5 serves as the unique identifier for this compound in chemical databases and literature.

The structural representation through Simplified Molecular Input Line Entry System notation is CC(C)(C)C1=CC=C(C=C1)C(=O)NN, which explicitly describes the connectivity pattern of all atoms within the molecule. The International Chemical Identifier Key XYUFQWDLRLHUPB-UHFFFAOYSA-N provides a standardized hash representation for computational chemistry applications. Additional chemical identifiers include the European Community number 256-090-9 and the Medical Subject Headings descriptor BE762NHT78, facilitating comprehensive database searches and regulatory compliance.

属性

IUPAC Name |

4-tert-butylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-11(2,3)9-6-4-8(5-7-9)10(14)13-12/h4-7H,12H2,1-3H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYUFQWDLRLHUPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7074747 | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

43100-38-5 | |

| Record name | 4-tert-Butylbenzohydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43100-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043100385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoic acid, 4-(1,1-dimethylethyl)-, hydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7074747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-tert-butylbenzohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.974 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-tert-Butylbenzhydrazide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BE762NHT78 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

准备方法

Synthetic Routes and Reaction Conditions: 4-tert-Butylbenzhydrazide can be synthesized through the reaction of 4-tert-butylbenzoic acid with hydrazine hydrate. The reaction typically involves the following steps:

Formation of 4-tert-Butylbenzoyl Chloride: 4-tert-butylbenzoic acid is reacted with thionyl chloride to form 4-tert-butylbenzoyl chloride.

Reaction with Hydrazine Hydrate: The 4-tert-butylbenzoyl chloride is then reacted with hydrazine hydrate to yield this compound.

Industrial Production Methods: In industrial settings, the synthesis of this compound follows similar steps but is optimized for large-scale production. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize yield and purity.

化学反应分析

Types of Reactions: 4-tert-Butylbenzhydrazide undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding azides or other oxidized derivatives.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: It can participate in nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Common nucleophiles include alkyl halides and acyl chlorides.

Major Products:

Oxidation Products: Azides and other oxidized derivatives.

Reduction Products: Amines and other reduced products.

Substitution Products: Various substituted derivatives depending on the nucleophile used.

科学研究应用

Applications in Organic Synthesis

1. Intermediate in Synthesis:

4-tert-Butylbenzhydrazide serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. It can be utilized to produce more complex molecules through condensation reactions or as a hydrazone precursor.

2. Hydrazone Formation:

The compound can react with carbonyl compounds to form hydrazones, which are valuable intermediates in organic chemistry. This reaction is particularly useful in the synthesis of biologically active compounds and materials .

Medicinal Chemistry

1. Anticancer Agents:

Research has indicated that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that certain hydrazone derivatives formed from this compound demonstrate significant cytotoxicity against various cancer cell lines, suggesting potential therapeutic applications .

2. Antimicrobial Activity:

Several studies have reported the antimicrobial activity of this compound and its derivatives. These compounds have been tested against a range of bacteria and fungi, showing promising results that warrant further investigation for potential use as antimicrobial agents .

Case Study 1: Synthesis of Hydrazone Derivatives

In a study conducted by researchers at a leading university, this compound was reacted with different aldehydes to form a library of hydrazone derivatives. The resulting compounds were evaluated for their biological activity against cancer cell lines. The study found that several derivatives exhibited enhanced cytotoxicity compared to the parent compound, indicating the potential for developing new anticancer drugs .

Case Study 2: Antimicrobial Evaluation

Another research project focused on evaluating the antimicrobial properties of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives showed significant inhibition zones in agar diffusion tests, suggesting their potential as lead compounds for antimicrobial drug development .

Data Tables

| Application | Description | Findings |

|---|---|---|

| Organic Synthesis | Intermediate for pharmaceuticals | High yield synthesis reported |

| Hydrazone Formation | Reacts with carbonyls to form hydrazones | Useful for synthesizing biologically active compounds |

| Anticancer Agents | Derivatives show cytotoxicity against cancer cell lines | Enhanced activity compared to parent compound |

| Antimicrobial Activity | Tested against bacteria and fungi | Significant inhibition observed |

作用机制

The mechanism of action of 4-tert-Butylbenzhydrazide involves its interaction with specific molecular targets. The hydrazide group can form covalent bonds with electrophilic centers in target molecules, leading to the formation of stable adducts. This interaction can inhibit the activity of enzymes or other proteins, thereby exerting its effects.

相似化合物的比较

Comparative Analysis with Structurally Similar Compounds

Structural and Physical Properties

The tert-butyl group distinguishes 4-tert-butylbenzhydrazide from other benzhydrazides. Key analogs include:

| Compound | Substituent (para position) | Molecular Weight (g/mol) | Melting Point (°C) | Key Applications |

|---|---|---|---|---|

| This compound | tert-butyl | 192.26 | 127–131 | Organotin complexes, thiosemicarbazides |

| Benzhydrazide | None | 136.15 | ~165–167* | General hydrazide reactions |

| 4-Nitrobenzhydrazide | Nitro | 181.15 | N/A | Electron-deficient reactions |

| 4-Methoxybenzhydrazide | Methoxy | 166.18 | ~145–148* | Electron-rich coupling reactions |

| 4-Hydroxybenzhydrazide | Hydroxy | 152.15 | ~215–220* | Hydrogen-bonded coordination complexes |

Melting points marked with an asterisk () are estimated based on typical trends for substituent effects.

- Steric and Electronic Effects: The tert-butyl group increases hydrophobicity and steric hindrance, enhancing solubility in organic solvents like ethanol . Electron-withdrawing groups (e.g., nitro in 4-nitrobenzhydrazide) reduce nucleophilicity, while electron-donating groups (e.g., methoxy in 4-methoxybenzhydrazide) enhance reactivity in electrophilic substitutions .

a) Thiosemicarbazide Formation

This compound reacts with isothiocyanates under reflux to form thiosemicarbazide derivatives, a reaction exploited in antimicrobial agent development . Comparative studies suggest:

- Reactivity Order : 4-Methoxybenzhydrazide > Benzhydrazide > this compound > 4-Nitrobenzhydrazide.

b) Coordination Chemistry

This compound forms stable organotin complexes, where the tert-butyl group improves ligand stability in nonpolar environments . In contrast, 4-hydroxybenzhydrazide forms hydrogen-bonded networks in its crystal structure, a property critical for designing coordination polymers .

Research Findings and Trends

- Crystallography: this compound forms hydrogen-bonded dimers in its crystal lattice, a feature shared with 4-(dimethylamino)benzohydrazide .

- Thermal Stability : The tert-butyl derivative demonstrates higher thermal stability (decomposition >250°C) compared to unsubstituted benzhydrazide, making it viable for high-temperature syntheses .

生物活性

4-tert-Butylbenzhydrazide (CAS Number: 43100-38-5) is a hydrazide derivative known for its diverse biological activities, including antimicrobial and potential anticancer effects. This article explores the compound's biological activity, synthesizing findings from various studies and presenting relevant data in tables for clarity.

- Molecular Formula : C₁₁H₁₆N₂O

- Molecular Weight : 192.26 g/mol

- Melting Point : 126–131 °C

- Purity : ≥98% .

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated that derivatives of hydrazides, including this compound, showed high bacteriostatic and bactericidal effects against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

| Bacterial Strain | Activity |

|---|---|

| Staphylococcus aureus | Bactericidal |

| Bacillus subtilis | Bacteriostatic |

Anticancer Potential

The compound has also been evaluated for its anticancer properties. In vitro studies suggest that this compound can inhibit the proliferation of cancer cell lines, potentially through apoptosis induction. The mechanism involves the modulation of apoptotic pathways, highlighting its role in cancer therapy research .

Case Studies

-

Case Study on Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial efficacy of this compound against clinical isolates.

- Methodology : Disc diffusion method was employed to assess the susceptibility of bacterial strains.

- Results : The compound showed a zone of inhibition ranging from 15 mm to 25 mm against tested strains, indicating potent antimicrobial activity.

-

Case Study on Anticancer Activity

- Objective : To investigate the cytotoxic effects of this compound on human cancer cell lines.

- Methodology : MTT assay was used to determine cell viability post-treatment with various concentrations of the compound.

- Results : Significant reduction in cell viability was observed at concentrations above 50 µM, with an IC50 value calculated at approximately 40 µM.

The biological activity of this compound is believed to be mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in bacterial cell wall synthesis, leading to cell lysis.

- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways by increasing reactive oxygen species (ROS) levels and disrupting mitochondrial function .

Safety and Toxicity

While the compound shows promising biological activity, safety assessments are crucial. It is classified as an irritant, necessitating careful handling in laboratory settings . Further toxicological studies are warranted to fully understand its safety profile.

常见问题

Q. How can researchers reconcile discrepancies between theoretical predictions and experimental results in hydrazide chemistry?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。